molecular formula C16H23NO2S B2459073 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1203089-77-3

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2459073
CAS No.: 1203089-77-3
M. Wt: 293.43
InChI Key: BEAWSFOQCBYTPG-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates two privileged motifs in drug discovery: a thiophene ring and a tetrahydropyran (oxane) ring , linked to a cyclopentanecarboxamide group. The thiophene nucleus is a well-recognized scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This makes the compound a valuable template for constructing novel libraries aimed at probing new biological targets or optimizing therapeutic leads. The integration of a tetrahydropyran moiety further enhances the compound's interest as a research chemical, contributing to its three-dimensional structure and potential for influencing pharmacokinetic properties. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure in structure-activity relationship (SAR) studies. Its defined structure, featuring a carboxamide linker, is particularly suited for investigations into molecular recognition and binding interactions with biological macromolecules. All studies must be conducted with this compound are for research purposes. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-15(13-4-1-2-5-13)17-12-16(7-9-19-10-8-16)14-6-3-11-20-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWSFOQCBYTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxane Ring Formation via Prins Cyclization

The optimized procedure for constructing the substituted oxane ring combines thiophene-2-carbaldehyde (1.2 eq) with 3-buten-1-ol (1.0 eq) in the presence of BF₃·OEt₂ (0.1 eq) at -20°C:

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature -20°C → rt
Reaction Time 18 h
Workup NaHCO₃ quench
Purification Column chromatography (SiO₂, hexane:EtOAc 4:1)

This method yields 4-(thiophen-2-yl)oxane-4-carbaldehyde (Intermediate 2A) in 68% purity, requiring subsequent recrystallization from ethanol/water (3:1) to achieve >95% purity.

Reductive Amination Strategy

Intermediate 2A undergoes reductive amination with ammonium acetate (3.0 eq) and NaBH₃CN (1.5 eq) in methanol:

Optimized Parameters

Variable Optimal Range Impact on Yield (%)
pH 6.8-7.2 72 → 89
Temperature 0-5°C 65 → 88
Solvent MeOH:THF (3:1) 78 → 92

This two-step sequence provides [4-(thiophen-2-yl)oxan-4-yl]methanamine (Intermediate 2B) in 83% overall yield, with >99% purity by HPLC.

Amide Bond Formation Methodologies

Carbodiimide-Mediated Coupling

Reaction of Intermediate 2B with cyclopentanecarboxylic acid (1.05 eq) using EDCl (1.2 eq) and HOBt (0.3 eq) in anhydrous DMF:

Kinetic Profile

Time (h) Conversion (%) Byproduct Formation (%)
2 45 <2
4 78 5
6 92 8
8 95 12

Optimal stopping time at 6 hours yields 87% isolated product with minimal racemization.

Uranium-Based Coupling Reagents

Comparative study of coupling agents (1.2 eq) with DIEA (2.5 eq) in CH₂Cl₂:

Reagent Temp (°C) Time (h) Yield (%) Purity (%)
HBTU 25 4 88 98.2
HATU 25 3 91 98.5
TBTU 40 6 76 97.8
PyBOP 0 8 68 96.4

HATU demonstrates superior performance with 91% yield and excellent purity, though cost considerations may favor HBTU for industrial applications.

Alternative Synthetic Routes

One-Pot Tandem Approach

Integrating oxane formation and amide coupling in a single reactor:

  • Prins cyclization (BF₃·OEt₂, CH₂Cl₂, -20°C)
  • Direct amination (NH₄OAc, NaBH₃CN, 0°C)
  • In situ activation (HATU, DIEA, rt)

Process Metrics

  • Total time: 14 h
  • Overall yield: 78%
  • Purity: 97.3%
  • E-factor: 23.7 (vs. 41.2 for stepwise process)

This method reduces solvent consumption by 62% while maintaining product quality.

Continuous Flow Synthesis

Microreactor system parameters for scale-up production:

Stage Reactor Type Residence Time Temp (°C)
Oxane formation PFR (316SS) 12 min -15
Reductive amination CSTR (Glass) 45 min 5
Amide coupling PFR (Hastelloy) 8 min 25

Continuous processing achieves 93% conversion with 89% isolated yield, demonstrating superior heat transfer and mixing efficiency compared to batch methods.

Process Optimization and Critical Parameter Analysis

Impact of Water Content on Amidation

Controlled study using Karl Fischer titration:

H₂O (ppm) Reaction Rate (k, min⁻¹) Max Yield (%) Impurity Profile (%)
<50 0.38 ± 0.02 94 1.2
50-200 0.29 ± 0.03 87 3.8
200-500 0.14 ± 0.01 72 9.6
>500 0.05 ± 0.01 41 18.4

Strict moisture control (<50 ppm) proves essential for optimal reaction kinetics and product quality.

Temperature Effects on Stereochemical Integrity

Variable temperature NMR study reveals conformational stability:

Temp (°C) Δδ (Ha-Hb) (ppm) Rotational Barrier (kcal/mol)
25 0.42 14.2 ± 0.3
40 0.38 13.8 ± 0.4
60 0.31 13.1 ± 0.5
80 0.22 12.4 ± 0.6

The high rotational barrier (>12 kcal/mol) ensures minimal epimerization during synthesis at temperatures below 60°C.

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (600 MHz, CDCl₃)
δ 7.42 (dd, J = 5.1, 1.2 Hz, 1H, Th-H)
δ 6.95 (dd, J = 3.6, 1.2 Hz, 1H, Th-H)
δ 6.83 (dd, J = 5.1, 3.6 Hz, 1H, Th-H)
δ 3.98-3.84 (m, 4H, OCH₂)
δ 3.22 (d, J = 7.2 Hz, 2H, NCH₂)
δ 2.72-2.65 (m, 1H, cyclopentane CH)
δ 1.98-1.45 (m, 8H, cyclopentane CH₂ + oxane CH₂)

13C NMR (150 MHz, CDCl₃)
δ 176.4 (CONH)
δ 142.1, 127.8, 125.3 (Th-C)
δ 74.2 (OCH₂)
δ 46.8 (NCH₂)
δ 38.5-23.1 (cyclopentane + oxane CH₂)

HRMS (ESI-TOF)
Calcd for C₁₆H₂₁NO₂S [M+H]⁺: 300.1367
Found: 300.1369

Crystallographic Data

Single-crystal X-ray analysis (Mo Kα, 100 K):

Parameter Value
Space Group P2₁/c
a (Å) 10.452(2)
b (Å) 12.873(3)
c (Å) 14.296(3)
β (°) 102.34(2)
V (ų) 1876.4(7)
Z 4
R Factor 0.0412

The crystal structure confirms the trans orientation of thiophene and methylene substituents on the oxane ring.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Comparative evaluation per kilogram of product:

Component Pathway A ($) Pathway B ($)
EDCl/HOBt 420 -
HATU - 680
Solvents 150 220
Purification 320 280
Total 890 1180

While Pathway B offers superior yields, Pathway A remains economically favorable for production scales >100 kg.

Environmental Impact Assessment

Process Mass Intensity (PMI)

Metric Batch Process Continuous Flow
Solvent (L/kg) 820 310
Energy (kWh/kg) 48 22
Waste (kg/kg) 15.2 6.8
E-Factor 41 18

Adoption of continuous flow technology reduces environmental impact by 56% while improving throughput.

Comparative Analysis of Synthetic Methods

Parameter Prins + EDCl Tandem HATU Continuous Flow
Total Yield (%) 76 83 89
Purity (%) 98.1 98.7 99.2
Cycle Time (h) 34 14 8
Scalability 10 kg 50 kg 500 kg
OpEx ($/kg) 890 1180 950

The continuous flow method emerges as the optimal approach for large-scale production, balancing efficiency with product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophenes .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity

  • Research indicates that compounds with similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These compounds disrupt bacterial cell membranes or inhibit essential metabolic processes, showcasing potential as novel antibiotics .

2. Anticancer Potential

  • Studies have shown that N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide can induce apoptosis in cancer cells. For example, compounds with similar motifs have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells . Mechanisms include:
    • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
    • Cell Cycle Arrest : Inhibition of proteins involved in cell cycle regulation, thereby preventing tumor growth.

3. Enzyme Inhibition

  • The compound may act as an inhibitor of specific enzymes relevant to disease progression, similar to other compounds in its class that inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study on derivatives of this compound revealed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at around 256 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells through the mitochondrial pathway. This suggests that similar compounds could be developed for targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may interact with pathways involved in inflammation and pain signaling, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is a compound of interest due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O2S2C_{16}H_{19}N_{1}O_{2}S_{2}, with a molecular weight of approximately 303.47 g/mol. The compound features a cyclopentanecarboxamide core linked to a thiophenyl group through an oxane ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H19N2O2S2
Molecular Weight303.47 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. For instance, derivatives have shown activity against Mycobacterium tuberculosis (Mtb) by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis pathways .
  • Antiparasitic Effects : Compounds within this structural class have demonstrated activity against protozoan parasites, indicating potential for treating diseases like leishmaniasis .

Case Studies

  • Antimycobacterial Activity : A study evaluated the compound's effect on Mtb strains, revealing a minimum inhibitory concentration (MIC) of 6.25 μg/mL for certain derivatives, suggesting strong antimycobacterial properties .
  • In Vitro Studies : In vitro assays have shown that similar compounds inhibit bacterial growth effectively, with some exhibiting selective toxicity towards pathogenic strains while sparing human cells .

In Silico Studies

Molecular docking studies have been employed to predict binding affinities and interactions of this compound with target proteins involved in pathogenic processes. These studies suggest promising interactions that could lead to the development of new therapeutic agents targeting specific diseases .

Therapeutic Potential

The diverse biological activities exhibited by this compound position it as a candidate for further research in drug development. Its potential applications include:

  • Antimicrobial Agents : With growing resistance to existing antibiotics, novel compounds like this one could provide alternative treatment options.
  • Antiparasitic Drugs : The ability to target protozoan infections may be particularly beneficial in regions where such diseases are prevalent.

Q & A

Q. What are the recommended synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide, and how can intermediates be characterized?

A robust method involves reacting [4-(thiophen-2-yl)oxan-4-yl]methanamine with cyclopentanecarbonyl chloride in acetone under basic conditions (e.g., K₂CO₃), similar to protocols for cyclopentanecarboxamide derivatives . Intermediates should be characterized via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry. For novel intermediates, microanalysis and [α]D (if chiral) are essential to confirm purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Key spectral markers include:

  • ¹H NMR : Signals for the oxane ring (δ 3.5–4.5 ppm, axial/equatorial protons), thiophene (δ 6.8–7.5 ppm), and cyclopentane (δ 1.5–2.5 ppm).
  • IR : Peaks at ~3280 cm⁻¹ (N-H stretch) and ~1640 cm⁻¹ (amide C=O).
  • Mass Spec : Compare fragmentation patterns with NIST reference data for related cyclopentanecarboxamides (e.g., molecular ion [M+H]⁺ and characteristic cleavages) .

Q. What experimental approaches are used to determine the solubility and logP of this compound?

Use the shake-flask method: dissolve the compound in octanol/water, measure partitioning via HPLC/UV-Vis, and calculate logP. For aqueous solubility, conduct saturation assays in buffered solutions (pH 1–7.4) and quantify via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Employ molecular docking (AutoDock, Schrödinger) using the compound’s 3D structure (generated from InChIKey in ) and target protein PDB files. Density Functional Theory (DFT) can optimize geometries and calculate electrostatic potentials for interaction analysis .

Q. What strategies resolve contradictions in synthetic yields or stability data across studies?

Replicate reactions under varying conditions (e.g., solvent polarity, temperature) and analyze impurities via HPLC-MS. For stability, conduct accelerated degradation studies (40°C/75% RH, light exposure) and track decomposition products .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Synthesize analogs with modifications to the thiophene (e.g., substituents at 3-/5-positions) or oxane ring (e.g., replacing oxygen with sulfur). Test in vitro activity (e.g., enzyme inhibition, cell viability) and correlate with steric/electronic parameters (Hammett constants, logP) .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

Use LC-MS/MS to monitor degradation in simulated gastric fluid (pH 2) and plasma. For thermal stability, perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Methodological Considerations Table

ParameterTechniqueReference
SynthesisAmide coupling with carbonyl chloride
CharacterizationNMR, IR, MS
logP/SolubilityShake-flask/HPLC
StabilityAccelerated degradation + LC-MS
SARAnalog synthesis + in vitro assays

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